(4-Methyl-1H-pyrazol-3-yl)methanol

Descripción

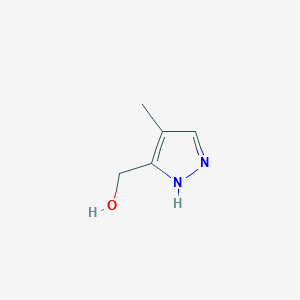

Structure

3D Structure

Propiedades

IUPAC Name |

(4-methyl-1H-pyrazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-4-2-6-7-5(4)3-8/h2,8H,3H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIQGLPRCMHFDEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NN=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Applications of (4-Methyl-1H-pyrazol-3-yl)methanol

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities and versatile chemical functionality.[1] Compounds incorporating this five-membered heterocyclic motif are integral to numerous commercial drugs, exhibiting anti-inflammatory, anti-cancer, and anti-viral properties.[1] (4-Methyl-1H-pyrazol-3-yl)methanol emerges as a valuable building block within this class, offering three distinct points for chemical modification: the reactive primary alcohol, the nucleophilic secondary amine within the pyrazole ring, and the methyl-decorated carbon backbone. This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and safety protocols, tailored for researchers in drug discovery and synthetic chemistry.

Compound Identification

Correctly identifying the molecular structure is fundamental. The compound is a pyrazole ring substituted at the 3-position with a hydroxymethyl group and at the 4-position with a methyl group. The tautomeric nature of the unsubstituted pyrazole ring means the proton can reside on either nitrogen atom.

| Identifier | Value | Source |

| IUPAC Name | This compound | --- |

| CAS Number | 1196041-64-1 | [2][3] |

| Molecular Formula | C₅H₈N₂O | [2] |

| Molecular Weight | 112.13 g/mol | [2] |

| Canonical SMILES | CC1=C(NN=C1)CO | [2] |

graph chemical_structure { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Atom nodes N1 [label="N", pos="0,1!", fontcolor="#202124"]; N2 [label="NH", pos="-1.2,0.5!", fontcolor="#202124"]; C3 [label="C", pos="-0.9,-0.8!", fontcolor="#202124"]; C4 [label="C", pos="0.4,-0.8!", fontcolor="#202124"]; C5 [label="C", pos="0.9,0.5!", fontcolor="#202124"]; C_Me [label="CH₃", pos="1.1,-1.8!", fontcolor="#202124"]; C_CH2OH [label="H₂C", pos="-2,-1.8!", fontcolor="#202124"]; O_OH [label="OH", pos="-3.1,-1.8!", fontcolor="#EA4335"];

// Bonds N1 -- C5 [len=1.5]; C5 -- C4 [len=1.5]; C4 -- C3 [len=1.5]; C3 -- N2 [len=1.5]; N2 -- N1 [len=1.5]; C4 -- C_Me [len=1.5]; C3 -- C_CH2OH [len=1.5]; C_CH2OH -- O_OH [len=1.5];

// Double bonds (represented by thicker lines or color) N1 -- C5 [style=bold, color="#4285F4"]; C4 -- C3 [style=bold, color="#4285F4"]; }

Caption: Chemical structure of this compound.

Physicochemical Properties

Experimental data for this specific compound is not widely published. The properties listed below are a combination of available data from chemical suppliers and computed values for closely related analogs, providing a reliable estimation for experimental design.

| Property | Value | Notes |

| Appearance | White to off-white solid | Typical for small heterocyclic alcohols. |

| Melting Point | Not reported | Expected to be a crystalline solid at room temp. |

| Boiling Point | Not reported | --- |

| Solubility | Soluble in methanol, ethanol, DMSO | Predicted based on polarity. |

| XLogP3 | -0.6 | For the parent (1H-Pyrazol-3-yl)methanol, indicating high polarity.[4] |

| pKa | ~14-15 (N-H), ~16-17 (O-H) | Estimated based on pyrazole and primary alcohol functional groups. |

Synthesis and Purification

The most direct and reliable synthesis of this compound involves the reduction of its corresponding aldehyde, 4-Methyl-1H-pyrazole-3-carbaldehyde. This precursor can be synthesized via several established methods, including the Vilsmeier-Haack reaction.[5][6][7]

Synthetic Strategy: A Retrosynthetic View

The choice of a mild reducing agent is critical to prevent over-reduction or side reactions. Sodium borohydride (NaBH₄) in an alcoholic solvent is the industry-standard choice for this transformation due to its high chemoselectivity for aldehydes over other potentially reducible groups, operational simplicity, and safety profile compared to stronger reducing agents like lithium aluminum hydride.

Caption: Retrosynthetic analysis for this compound.

Experimental Protocol: Reduction of 4-Methyl-1H-pyrazole-3-carbaldehyde

This protocol describes a standard laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood.

Materials:

-

4-Methyl-1H-pyrazole-3-carbaldehyde (1.0 eq)

-

Sodium borohydride (NaBH₄) (1.5 eq)

-

Methanol (MeOH), anhydrous

-

Deionized water

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask, magnetic stirrer, ice bath

Procedure:

-

Dissolution: Dissolve 4-Methyl-1H-pyrazole-3-carbaldehyde (1.0 eq) in anhydrous methanol (approx. 10 mL per gram of aldehyde) in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C. Causality: This step is crucial to control the exothermic reaction of NaBH₄ with the solvent and the aldehyde, preventing side reactions and ensuring safety.

-

Reduction: Add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes. Maintain the temperature below 10 °C during the addition. Insight: Portion-wise addition prevents a rapid, uncontrolled evolution of hydrogen gas.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

-

Quenching: Carefully re-cool the flask in an ice bath. Slowly add saturated aqueous NH₄Cl solution to quench the excess NaBH₄. Self-Validation: The cessation of gas evolution indicates the complete decomposition of the reducing agent.

-

Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: Transfer the remaining aqueous residue to a separatory funnel. Extract the product with ethyl acetate (3 x volume of aqueous layer).

-

Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

Purification

The crude this compound can be purified by silica gel column chromatography. A gradient elution system, typically starting with 50% ethyl acetate in hexanes and gradually increasing to 100% ethyl acetate, is effective for separating the polar product from non-polar impurities.

Spectroscopic and Analytical Characterization

| ¹H NMR (Proton NMR) | Expected δ (ppm) | Multiplicity | Integration | Assignment |

| DMSO-d₆ | ~12.0 | Broad Singlet | 1H | Pyrazole NH |

| ~7.5 | Singlet | 1H | Pyrazole C5-H | |

| ~5.0 | Triplet | 1H | CH ₂OH | |

| ~4.4 | Doublet | 2H | CH ₂OH | |

| ~2.0 | Singlet | 3H | CH ₃ |

| ¹³C NMR | Expected δ (ppm) | Assignment |

| DMSO-d₆ | ~145 | C3 (bearing CH₂OH) |

| ~135 | C5 | |

| ~110 | C4 (bearing CH₃) | |

| ~55 | C H₂OH | |

| ~10 | C H₃ |

-

Mass Spectrometry (MS): In ESI+ mode, the expected molecular ion peak would be [M+H]⁺ at m/z 113.07.

-

Infrared (IR) Spectroscopy: Key vibrational stretches are expected for O-H (broad, ~3300 cm⁻¹), N-H (medium, ~3200 cm⁻¹), C-H (~2900 cm⁻¹), and C=N/C=C (~1500-1600 cm⁻¹).

Chemical Reactivity and Derivatization

The molecule's utility as a synthon stems from the distinct reactivity of its functional groups.

-

Hydroxymethyl Group: The primary alcohol is a versatile handle for introducing a wide range of functionalities. It can be readily oxidized to the corresponding aldehyde using mild reagents (e.g., PCC, DMP) or to the carboxylic acid with stronger oxidants (e.g., KMnO₄). It is also susceptible to esterification, etherification, and conversion to a leaving group (e.g., tosylate, halide) for subsequent nucleophilic substitution.[6]

-

Pyrazole N-H: The pyrazole ring contains an acidic proton that can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) to form a nucleophilic anion. This anion can then be alkylated or acylated, providing a straightforward route to N-substituted pyrazole derivatives.

-

Electrophilic Aromatic Substitution: The pyrazole ring is electron-rich; however, the C5 position is the most likely site for electrophilic attack. The existing methyl group at C4 sterically hinders this position to some extent.

Caption: Key reaction pathways for derivatization.

Applications in Research and Development

This compound is primarily used as a versatile intermediate in the synthesis of more complex molecules for drug discovery. Its structural motifs are found in compounds targeting a range of biological pathways. The strategic placement of the methyl and hydroxymethyl groups allows for the exploration of structure-activity relationships (SAR) around the pyrazole core, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties of lead compounds.[1]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not universally available, data from closely related pyrazole alcohols provide a strong basis for hazard assessment.[11][12][13]

GHS Hazard Classification (Anticipated):

| Pictogram | Code | Hazard Statement |

| H315 | Causes skin irritation. | |

| H319 | Causes serious eye irritation.[12] | |

| H335 | May cause respiratory irritation. |

Handling and Personal Protective Equipment (PPE):

-

Handle only in a well-ventilated area, preferably within a chemical fume hood.[11]

-

Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[14]

-

Avoid formation of dust and aerosols.[11]

-

Wash hands thoroughly after handling.[12]

Storage:

-

Store in a cool, dry place away from incompatible materials.[2]

-

Keep the container tightly closed.[11]

-

Recommended storage temperature is 2-8°C.[2]

Disposal:

-

Dispose of contents and container in accordance with local, regional, and national regulations. Do not let the product enter drains.[11]

References

- Fokin, A. A., et al. (n.d.). A Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Thieme Connect.

- Farghaly, A. M. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245.

- Ghiaci, M., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 33.

- Fadda, A. A., et al. (2015). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(1), 1210-1221.

- Valavi, H., et al. (2023). Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)

- Malinauskas, T., et al. (2015). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2015(6), 209-223.

-

ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR and 19 F-NMR chemical shifts of compounds 4a-c. Retrieved from [Link]

-

ResearchGate. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

- Shetty, R., et al. (2012). Synthesis of 1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 24(11), 5037-5040.

- El-Shehry, M. F., et al. (2010). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 15(3), 1434-1441.

- Worrell, B. T., et al. (2021). Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles. Molecules, 26(23), 7380.

-

PubChem. (n.d.). (4-Methyl-3-pyrazol-1-ylphenyl)methanol. Retrieved from [Link]

- Li, W., et al. (2024). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. RSC Medicinal Chemistry, 15(1), 143-156.

-

PubChem. (n.d.). (1H-Pyrazol-3-yl)methanol. Retrieved from [Link]

Sources

- 1. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1196041-64-1|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | 1196041-64-1 [sigmaaldrich.com]

- 4. (1H-Pyrazol-3-yl)methanol | C4H6N2O | CID 4913243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. quod.lib.umich.edu [quod.lib.umich.edu]

- 6. researchgate.net [researchgate.net]

- 7. asianpubs.org [asianpubs.org]

- 8. (1H-PYRAZOL-3-YL)METHANOL(23585-49-1) 1H NMR spectrum [chemicalbook.com]

- 9. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst | MDPI [mdpi.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]

Technical Guide: (4-Methyl-1H-pyrazol-3-yl)methanol

A Comprehensive Overview for Researchers in Medicinal Chemistry and Drug Development

Abstract

(4-Methyl-1H-pyrazol-3-yl)methanol, identified by CAS Number 1196041-64-1 , is a heterocyclic alcohol that serves as a crucial building block in contemporary drug discovery.[1] The pyrazole scaffold is a privileged structure in medicinal chemistry, renowned for its presence in a multitude of clinically significant agents, including anti-inflammatory, anticancer, and antibacterial drugs.[2][3] This technical guide provides an in-depth analysis of this compound, encompassing its chemical and physical properties, a detailed synthetic protocol with mechanistic insights, its applications as a key intermediate, and essential safety information. This document is intended to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this versatile compound in their synthetic endeavors.

Chemical Identity and Physicochemical Properties

The structural integrity and physical characteristics of a starting material are paramount for predictable and reproducible synthetic outcomes. This compound is a functionalized pyrazole, a class of compounds known for their diverse biological activities. While specific experimental data for this exact compound is sparse in publicly available literature, its properties can be reliably inferred from closely related analogs and computational predictions.

Table 1: Core Properties of Pyrazole Analogs

| Property | This compound | (1H-Pyrazol-3-yl)methanol (Analog)[4] | (1-Methyl-1H-pyrazol-3-yl)methanol (Analog)[5] |

| CAS Number | 1196041-64-1 [1] | 23585-49-1 | 84547-62-6 |

| Molecular Formula | C₅H₈N₂O | C₄H₆N₂O | C₅H₈N₂O |

| Molecular Weight | 112.13 g/mol | 98.10 g/mol | 112.13 g/mol |

| IUPAC Name | This compound | (1H-Pyrazol-5-yl)methanol | (1-Methylpyrazol-3-yl)methanol |

| Predicted XLogP3-AA | N/A | -0.6 | -0.6 |

| Appearance | Typically a solid or liquid | Solid | Light yellow liquid[6] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is most commonly achieved through the reduction of a corresponding carboxylic acid or ester precursor, such as methyl 4-methyl-1H-pyrazole-3-carboxylate. This transformation is a cornerstone of organic synthesis, converting a less reactive carbonyl group into a primary alcohol, which is a versatile functional handle for further elaboration.

Recommended Synthetic Protocol: Reduction of a Pyrazole Ester

This protocol outlines the reduction of a pyrazole ester to the target alcohol using Lithium Aluminium Hydride (LiAlH₄), a potent and non-selective reducing agent.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of Lithium Aluminium Hydride (LiAlH₄) (2.2 eq.) in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere.

-

Cooling: Cool the suspension to 0 °C using an ice-water bath. This step is critical to control the highly exothermic reaction between LiAlH₄ and the ester.

-

Substrate Addition: Dissolve methyl 4-methyl-1H-pyrazole-3-carboxylate (1.0 eq.) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel over 30-60 minutes. Maintain the internal temperature below 5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up and Quenching (Fieser Method):

-

Cool the reaction mixture back to 0 °C.

-

Slowly and sequentially add 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the mass of LiAlH₄ used in grams. This procedure ensures the formation of a granular, easily filterable precipitate of lithium and aluminum salts.

-

Stir the resulting mixture vigorously for 30 minutes.

-

-

Isolation: Filter the granular solid through a pad of Celite® and wash the filter cake thoroughly with additional THF or ethyl acetate.

-

Purification: Combine the organic filtrates and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield this compound.

Mechanistic Causality and Visualization

The choice of LiAlH₄ is deliberate. As a strong, nucleophilic hydride donor, it is highly effective for the reduction of esters, which are relatively unreactive carbonyl compounds. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon of the ester, followed by the departure of the methoxy leaving group and a subsequent reduction of the intermediate aldehyde to the primary alcohol.

Caption: Synthetic workflow for the preparation of the target compound.

Applications in Drug Discovery and Medicinal Chemistry

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, valued for its metabolic stability and ability to participate in hydrogen bonding as both a donor and acceptor.[2][7] this compound provides a strategic entry point for introducing this valuable scaffold into larger, more complex molecules. The primary alcohol functionality is particularly useful, allowing for straightforward conversion into aldehydes, carboxylic acids, or ethers, and for direct use in esterification or etherification reactions.

-

Scaffold for Kinase Inhibitors: The pyrazole ring is a common feature in kinase inhibitors, where it can mimic the hinge-binding motif of ATP. The hydroxymethyl group on this compound can be used to probe solvent-exposed regions of the ATP-binding pocket or to attach solubility-enhancing groups.

-

Intermediate for Bioactive Compounds: Pyrazole derivatives have demonstrated a wide range of biological activities, including anticancer and antioxidant properties.[7][8] This molecule serves as a key starting material for synthesizing libraries of novel compounds for high-throughput screening.

-

Structural Modification: The methyl group at the 4-position provides steric bulk and modulates the electronic properties of the pyrazole ring, which can be exploited to fine-tune the binding affinity and selectivity of a drug candidate for its biological target.

Caption: Role as a key building block in drug development pipelines.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrazole ring proton, the methylene protons of the CH₂OH group, the methyl protons, and the exchangeable protons of the N-H and O-H groups.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons of the pyrazole ring, the carbon of the methylene group (around 55-65 ppm), and the methyl carbon (around 10-20 ppm).[9]

-

FTIR: The infrared spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol, and a band around 3100-3300 cm⁻¹ for the N-H stretch of the pyrazole ring.

Safety and Handling

Safe handling of all chemical reagents is imperative. The safety profile of this compound can be inferred from data on structurally similar pyrazole alcohols.

Table 2: GHS Hazard Information for Analogous Compounds

| Hazard Class | (1H-Pyrazol-3-yl)methanol[4] | (1-Methyl-1H-pyrazol-3-yl)methanol[5] |

| Pictogram | Warning | Warning |

| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritation |

| Precautionary Statements | P261, P280, P301+P312, P302+P352, P305+P351+P338 | P264, P270, P280, P301+P312, P302+P352, P305+P351+P338 |

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors.

-

Wash hands thoroughly after handling.

Conclusion

This compound is a high-value synthetic intermediate with significant potential in the field of drug discovery. Its strategic combination of a privileged pyrazole core, a reactive hydroxymethyl handle, and a modulating methyl group makes it an attractive starting point for the synthesis of novel therapeutic agents. Understanding its properties, synthetic pathways, and safe handling is essential for researchers aiming to leverage its full potential in creating the next generation of medicines.

References

-

PubChem. (1H-Pyrazol-3-yl)methanol. National Center for Biotechnology Information. [Link]

-

PubChem. (1-methyl-1H-pyrazol-3-yl)methanol. National Center for Biotechnology Information. [Link]

-

Gomha, S. M., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 37. [Link]

-

PubChem. (1-methyl-1H-pyrazol-4-yl)methanol. National Center for Biotechnology Information. [Link]

-

Abdel-Wahab, B. F., et al. (2014). Synthesis and Anticancer Activity of Some Novel 1H-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 5(2), 646-655. [Link]

-

Li, J., et al. (2022). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. RSC Medicinal Chemistry, 13(10), 1239-1246. [Link]

-

Kattamuri, P. V., et al. (2022). Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles. Molecules, 27(19), 6599. [Link]

-

Al-Warhi, T., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. Molecules, 27(19), 6289. [Link]

-

ResearchGate. Absorption and emission spectra of compounds 1–6 in methanol. [Link]

-

El-Remaily, M. A. A. A., et al. (2023). Synthesis of novel pyrazolone candidates with studying some biological activities and in-silico studies. Scientific Reports, 13(1), 10834. [Link]

-

ResearchGate. Rational study design, illustrating the structure of the newly designed pyrazol-5(4H)-one and 1H-pyrazol-5-ol derivatives. [Link]

-

Ghorab, M. M., et al. (2021). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1438-1454. [Link]

-

Li, Y., et al. (2023). Pd(II)-Catalyzed Heteroarylative Difunctionalization of Unactivated Alkenes via Cascade Nucleopalladation of Alkynes. JACS Au, 3(1), 246-254. [Link]

Sources

- 1. 1196041-64-1|this compound|BLD Pharm [bldpharm.com]

- 2. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (1H-Pyrazol-3-yl)methanol | C4H6N2O | CID 4913243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (1-methyl-1H-pyrazol-3-yl)methanol | C5H8N2O | CID 12845046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (1-Methyl-1H-pyrazol-3-yl)methanol | 84547-62-6 [chemicalbook.com]

- 7. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of novel pyrazolone candidates with studying some biological activities and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of (4-Methyl-1H-pyrazol-3-yl)methanol

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of (4-Methyl-1H-pyrazol-3-yl)methanol, a valuable heterocyclic building block in medicinal chemistry and drug development. The pyrazole scaffold is a well-established pharmacophore, and the introduction of a hydroxymethyl group at the 3-position, along with a methyl group at the 4-position, offers a versatile platform for further chemical elaboration. This document details two robust synthetic pathways to this target molecule, offering flexibility in starting material selection and reaction conditions. Furthermore, a thorough characterization of this compound is presented, including predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS), providing researchers with the necessary tools for unambiguous identification and quality assessment. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to incorporate this valuable intermediate into their synthetic strategies.

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The unique electronic properties and conformational flexibility of the pyrazole ring allow for diverse interactions with biological targets. The functionalization of the pyrazole core is a key strategy in the design of novel therapeutic agents.

This compound is a particularly interesting derivative. The hydroxymethyl group at the 3-position serves as a versatile handle for a variety of chemical transformations, such as etherification, esterification, and oxidation, enabling the synthesis of diverse libraries of compounds. The methyl group at the 4-position can influence the molecule's lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic profiles. This guide presents two distinct and reliable synthetic routes for the preparation of this key intermediate, along with a detailed analysis of its structural and spectroscopic properties.

Synthetic Methodologies

Two primary synthetic routes to this compound are presented, each with its own set of advantages and considerations.

Methodology A: Formylation and Subsequent Reduction

This approach involves the initial formylation of a suitable pyrazole precursor to generate 4-methyl-1H-pyrazole-3-carbaldehyde, which is then reduced to the target alcohol. The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich heterocycles like pyrazoles.[1][2][3][4]

Caption: Synthetic route via formylation and reduction.

The Vilsmeier-Haack reaction proceeds through the formation of the Vilsmeier reagent, a chloroiminium ion, from the reaction of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[2][4] This electrophilic species then attacks the electron-rich C3 position of the pyrazole ring. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired aldehyde. The choice of a mild reducing agent like sodium borohydride (NaBH₄) is crucial to selectively reduce the aldehyde to the primary alcohol without affecting the pyrazole ring.[5][6][7]

Methodology B: Esterification and Reduction

An alternative strategy involves the synthesis of a pyrazole-3-carboxylate ester followed by its reduction to the corresponding alcohol. This method is particularly useful when the corresponding pyrazole-3-carboxylic acid is readily available or easily synthesized.

Caption: Synthetic route via esterification and reduction.

The initial step is a standard Fischer esterification of the carboxylic acid with ethanol under acidic catalysis. The subsequent reduction of the ester to the primary alcohol requires a potent reducing agent such as lithium aluminum hydride (LiAlH₄).[8][9] LiAlH₄ is a powerful source of hydride ions and effectively reduces esters to alcohols, a transformation that is not efficiently achieved with milder reagents like NaBH₄.[8][9] Careful control of the reaction conditions and a proper workup procedure are essential due to the high reactivity of LiAlH₄.[10][11][12]

Experimental Protocols

The following are detailed, step-by-step procedures for the synthesis of this compound.

Protocol for Methodology A

Step 1: Synthesis of 4-Methyl-1H-pyrazole-3-carbaldehyde

-

In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, place anhydrous dimethylformamide (DMF, 5 equivalents).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the DMF, maintaining the temperature below 10 °C.

-

Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Dissolve 3-amino-4-methyl-1H-pyrazole (1 equivalent) in anhydrous DMF and add it dropwise to the reaction mixture.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.

-

Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-methyl-1H-pyrazole-3-carbaldehyde.

Step 2: Synthesis of this compound

-

Dissolve 4-methyl-1H-pyrazole-3-carbaldehyde (1 equivalent) in methanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, quench the excess NaBH₄ by the slow addition of acetone.

-

Remove the solvent under reduced pressure.

-

Add water to the residue and extract the product with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Protocol for Methodology B

Step 1: Synthesis of Ethyl 4-methyl-1H-pyrazole-3-carboxylate

-

In a round-bottom flask, suspend 4-methyl-1H-pyrazole-3-carboxylic acid (1 equivalent) in absolute ethanol (10 volumes).

-

Add a catalytic amount of concentrated sulfuric acid (H₂SO₄).

-

Heat the mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 40 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain ethyl 4-methyl-1H-pyrazole-3-carboxylate.

Step 2: Synthesis of this compound

-

In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄, 2 equivalents) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve ethyl 4-methyl-1H-pyrazole-3-carboxylate (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the flask back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite.

-

Wash the filter cake with THF.

-

Combine the filtrate and washings, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Characterization of this compound

The following tables summarize the predicted analytical and spectroscopic data for this compound. These values are based on the analysis of structurally similar compounds and established spectroscopic principles.

Physical and Analytical Data

| Property | Predicted Value |

| CAS Number | 82236-42-0 |

| Molecular Formula | C₅H₈N₂O |

| Molecular Weight | 112.13 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not available |

| Boiling Point | Not available |

¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.4 | s | 1H | H5 (pyrazole ring) |

| ~4.5 | s | 2H | -CH₂OH |

| ~3.5 (broad) | s | 1H | -OH |

| ~2.1 | s | 3H | -CH₃ |

Note: The chemical shift of the -OH proton is variable and depends on the solvent and concentration.[8]

¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~148 | C3 (pyrazole ring) |

| ~135 | C5 (pyrazole ring) |

| ~115 | C4 (pyrazole ring) |

| ~58 | -CH₂OH |

| ~10 | -CH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (alcohol) |

| 3200-3100 | Medium, Broad | N-H stretch (pyrazole) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| ~1550 | Medium | C=N stretch (pyrazole ring) |

| ~1050 | Strong | C-O stretch (primary alcohol) |

Note: The N-H stretching frequency can be broad due to hydrogen bonding.[13][14]

Mass Spectrometry (MS)

| m/z | Interpretation |

| 112 | [M]⁺ (Molecular ion) |

| 95 | [M - OH]⁺ |

| 81 | [M - CH₂OH]⁺ |

| 54 | Pyrazole ring fragment |

Note: The fragmentation pattern of pyrazoles can be complex and may involve ring cleavage.[15][16]

Applications in Drug Development

This compound is a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The primary alcohol functionality can be readily converted into a variety of other functional groups, allowing for the exploration of structure-activity relationships (SAR). For example, it can be oxidized to the corresponding aldehyde or carboxylic acid, which can then participate in a wide range of C-C and C-N bond-forming reactions. The hydroxyl group can also be derivatized to form ethers and esters, providing a means to modulate the physicochemical properties of the parent molecule. The pyrazole core itself is a known pharmacophore, and the strategic placement of substituents at the 3- and 4-positions can be used to fine-tune the biological activity and selectivity of the resulting compounds.

Conclusion

This technical guide has detailed two reliable and efficient synthetic routes for the preparation of this compound, a valuable intermediate for drug discovery and development. The methodologies presented, namely the formylation-reduction pathway and the esterification-reduction pathway, offer flexibility and are based on well-established organic transformations. The comprehensive characterization data, including predicted NMR, IR, and MS spectra, will aid researchers in the unambiguous identification and quality control of this important building block. The strategic importance of this compound lies in its potential for further chemical modification, enabling the synthesis of diverse libraries of pyrazole-based compounds for biological screening.

References

-

Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved January 19, 2026, from [Link]

-

Mishra, A., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27263-27293. [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 19, 2026, from [Link]

-

Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 1-14. [Link]

-

PubChem. (n.d.). Pyrazol-1-yl-methanol. Retrieved January 19, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 19, 2026, from [Link]

- Patil, S. D., & Deokar, V. B. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 4(12), 4536-4546.

-

Sokolov, D. N., et al. (2011). Reduction of (+)-usninic acid and its pyrazole derivative by sodium borohydride. Chemistry of Natural Compounds, 47(2), 203-205. [Link]

-

University of Southampton. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved January 19, 2026, from [Link]

- Zapol'skii, V. A., et al. (2016). CHEMISTRY OF POLYHALOGENATED NITROBUTADIENES, 15: SYNTHESIS OF NOVEL 4-NITRO-3-AMINO-1H-PYRAZOLE-5. HETEROCYCLES, 93(2), 628-643.

-

Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved January 19, 2026, from [Link]

- Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781.

-

Bakr, F. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(i), 196-245. [Link]

-

Organic Syntheses. (n.d.). L-VALINOL. Retrieved January 19, 2026, from [Link]

-

AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. Retrieved January 19, 2026, from [Link]

-

Frizzo, C. P., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Gas Chromatography. IntechOpen. [Link]

-

ResearchGate. (n.d.). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). Retrieved January 19, 2026, from [Link]

-

The Organic Chemistry Portal. (n.d.). Lithium Aluminum Hydride (LAH). Retrieved January 19, 2026, from [Link]

-

American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 739-750. [Link]

-

Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved January 19, 2026, from [Link]

-

Attaryan, O. S., et al. (2008). 13C NMR spectra of 4-hydroxymethylpyrazoles and their chemical behavior at heating. Russian Journal of General Chemistry, 78(3), 508-510. [Link]

-

Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved January 19, 2026, from [Link]

-

Oliveira, M. S., et al. (2020). Synthesis of Chromone-Related Pyrazole Compounds. Molecules, 25(21), 5187. [Link]

-

Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved January 19, 2026, from [Link]

- Patel, M. R., et al. (2013). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 5(12), 1162-1167.

-

The Organic Chemistry Portal. (n.d.). Sodium Borohydride. Retrieved January 19, 2026, from [Link]

-

Jokisaari, J., & Diehl, P. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(1), 35-39. [Link]

-

Claramunt, R. M., et al. (2006). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 44(6), 629-632. [Link]

-

Lo, Y. C., et al. (2013). Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation. Bioresource technology, 133, 169-175. [Link]

-

Chemistry LibreTexts. (2022). 6.2: Fragmentation. Retrieved January 19, 2026, from [Link]

-

Frizzo, C. P., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Gas Chromatography. IntechOpen. [Link]

-

ResearchGate. (n.d.). Scheme 15. Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles... Retrieved January 19, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Methyl Alcohol. In NIST Chemistry WebBook. Retrieved January 19, 2026, from [Link]

Sources

- 1. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. ijpcbs.com [ijpcbs.com]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. adichemistry.com [adichemistry.com]

- 12. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Spectroscopic Data of (4-Methyl-1H-pyrazol-3-yl)methanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to participate in various intermolecular interactions make it a versatile building block in drug design. (4-Methyl-1H-pyrazol-3-yl)methanol, a functionalized pyrazole, represents a key intermediate for the synthesis of more complex bioactive molecules. A thorough understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and structural confirmation during the drug discovery and development process.

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry. The predicted data are grounded in fundamental spectroscopic principles and analysis of data from structurally related pyrazole derivatives. Furthermore, this guide furnishes detailed, field-proven experimental protocols for acquiring this critical data, empowering researchers to validate these predictions and confidently characterize their own samples.

Figure 1: Chemical structure of this compound.

Predicted ¹H NMR Spectroscopic Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons. The predicted ¹H NMR spectrum of this compound in a common deuterated solvent like DMSO-d₆ is detailed below.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |

| ~12.5 | br s | 1H | N-H | The N-H proton of the pyrazole ring is expected to be significantly deshielded due to its acidic nature and participation in hydrogen bonding. Its signal is often broad. |

| ~7.5 | s | 1H | C5-H | The proton at the C5 position of the pyrazole ring is in an electron-deficient environment, leading to a downfield chemical shift. It is predicted to be a singlet as there are no adjacent protons. |

| ~5.0 | t, J ≈ 5 Hz | 1H | -OH | The hydroxyl proton signal is often a broad singlet but can appear as a triplet if it couples with the adjacent methylene protons. The chemical shift is solvent and concentration-dependent. |

| ~4.4 | d, J ≈ 5 Hz | 2H | -CH₂- | The methylene protons adjacent to the pyrazole ring and the hydroxyl group are diastereotopic. They are shifted downfield due to the electronegativity of the oxygen and the aromatic character of the pyrazole ring. Coupling with the -OH proton would result in a doublet. |

| ~2.0 | s | 3H | -CH₃ | The methyl protons are attached to the pyrazole ring and are expected to resonate in the typical alkyl region. The singlet multiplicity is due to the absence of adjacent protons. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry NMR tube.[1] Ensure the sample is fully dissolved.

-

Instrument Setup: Place the NMR tube in the spectrometer's spinner and insert it into the magnet.

-

Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent to stabilize the magnetic field. Perform shimming to optimize the homogeneity of the magnetic field, which will improve the resolution of the spectra.[1]

-

Acquisition: Set the appropriate acquisition parameters, including the number of scans (typically 8-16 for a ¹H spectrum), pulse angle, and acquisition time.

-

Data Processing: After acquisition, the Free Induction Decay (FID) signal is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections should be applied. The spectrum is then referenced to the residual solvent peak or an internal standard (e.g., TMS).

Predicted ¹³C NMR Spectroscopic Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives a distinct signal, and its chemical shift is indicative of its electronic environment.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |

| ~145 | C3 | The carbon atom C3 is attached to the electronegative nitrogen atom and the methanol substituent, leading to a significant downfield shift. |

| ~135 | C5 | The C5 carbon is part of the pyrazole ring and its chemical shift is influenced by the adjacent nitrogen atom. |

| ~115 | C4 | The C4 carbon is substituted with a methyl group. Its chemical shift is expected to be upfield compared to the other ring carbons. |

| ~55 | -CH₂- | The methylene carbon is attached to an oxygen atom, causing a downfield shift into the 50-60 ppm range. |

| ~10 | -CH₃ | The methyl carbon is an alkyl group and is expected to resonate at a high field (upfield). |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of the compound in 0.6-0.7 mL of deuterated solvent, to compensate for the lower natural abundance and sensitivity of the ¹³C nucleus.[1]

-

Instrument Setup and Locking/Shimming: The procedure is the same as for ¹H NMR.

-

Acquisition: Due to the lower sensitivity of ¹³C, a larger number of scans (hundreds to thousands) is usually required. Proton decoupling is typically employed to simplify the spectrum to single lines for each carbon and to enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).

-

Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the solvent peak.

Predicted Infrared (IR) Spectroscopic Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3400-3200 | Broad, Strong | O-H stretch | Alcohol (-OH) |

| 3200-3100 | Broad, Medium | N-H stretch | Pyrazole (N-H) |

| 3000-2850 | Medium | C-H stretch | Alkyl (-CH₃, -CH₂-) |

| ~1600 | Medium | C=C stretch | Pyrazole ring |

| ~1550 | Medium | C=N stretch | Pyrazole ring |

| ~1450 | Medium | C-H bend | Alkyl (-CH₃, -CH₂-) |

| ~1050 | Strong | C-O stretch | Primary alcohol |

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (ATR): For a solid sample, place a small amount directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. Apply pressure using the anvil to ensure good contact.[2]

-

Background Scan: Run a background spectrum of the empty ATR crystal to subtract any atmospheric (CO₂, H₂O) or instrumental interferences.[2]

-

Sample Scan: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

Predicted Mass Spectrometry Data

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Electron Ionization (EI) is a common "hard" ionization technique that causes fragmentation of the molecule, providing a unique fragmentation pattern that can be used for structural elucidation.

Expected Molecular Ion and Fragmentation Pattern (Electron Ionization):

-

Molecular Ion (M⁺∙): The molecular weight of this compound (C₅H₈N₂O) is 112.13 g/mol . The mass spectrum is expected to show a molecular ion peak at m/z = 112.

-

Major Fragmentation Pathways:

-

Loss of H∙: A peak at m/z = 111 corresponding to the loss of a hydrogen atom.

-

Loss of ∙OH: A peak at m/z = 95 resulting from the loss of the hydroxyl radical.

-

Loss of CH₂OH∙: A significant peak at m/z = 81 due to the cleavage of the hydroxymethyl group. This fragment would be a stable pyrazole radical cation.

-

Loss of N₂: Pyrazole rings can undergo fragmentation with the loss of a neutral nitrogen molecule, which could lead to various smaller fragments.

-

Loss of HCN: A common fragmentation pathway for nitrogen-containing heterocycles.

-

Figure 2: Predicted major fragmentation pathway of this compound under Electron Ionization.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample (typically in a volatile solvent if using a GC-MS, or directly on a probe for a direct insertion probe) into the ion source of the mass spectrometer.[3][4] The sample is vaporized by heating.

-

Ionization: The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[5][6]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Plausible Synthesis Route

A common and effective method for the synthesis of pyrazoles is the condensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine or a substituted hydrazine. A plausible route to this compound is outlined below.

Figure 3: Plausible synthesis scheme for this compound.

Step-by-step Methodology:

-

Pyrazole Ring Formation: Ethyl 2-methylacetoacetate is reacted with hydrazine hydrate in a suitable solvent such as ethanol. The reaction is typically heated to reflux to drive the condensation and cyclization, yielding 4-Methyl-1H-pyrazol-3(2H)-one.

-

Reduction of the Carbonyl Group: The resulting pyrazolone intermediate is then reduced to the corresponding alcohol. A strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., THF) or a milder reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent can be employed.

-

Work-up and Purification: After the reduction is complete, the reaction is carefully quenched, and the product is extracted into an organic solvent. The crude product is then purified by techniques such as column chromatography or recrystallization to yield pure this compound.

Conclusion

The predicted spectroscopic data and plausible synthesis route provided in this guide offer a robust framework for researchers working with this compound. The detailed interpretation of the expected NMR, IR, and mass spectra, coupled with standardized experimental protocols, will facilitate the confident identification and characterization of this important synthetic intermediate. As with any predictive data, experimental verification is crucial, and this guide provides the necessary tools and rationale to perform and interpret these validation experiments effectively. This foundational knowledge is critical for advancing research in medicinal chemistry and drug development where pyrazole-based compounds continue to play a significant role.

References

-

Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

-

Bitesize Bio. Ionization Methods in Mass Spec: Making Molecules Fly. [Link]

- Parker, W. O., Jr. (2018). How to Determine the Structure of Organic Molecules by NMR Spectroscopy: Example of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in Solution.

- Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.

-

Chemistry LibreTexts. 3.1: Electron Ionization. [Link]

- University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide.

-

Wikipedia. Electron ionization. [Link]

-

IntechOpen. Basics of NMR Spectroscopy (for Novices). [Link]

- Restek Corporation. Ionization Methods in Organic Mass Spectrometry.

-

American Chemical Society. Know Your Techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy. [Link]

- Nandiyanto, A. B. D., Oktiani, R., & Ragadhita, R. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.

-

Wishart Research Group, University of Alberta. CASPRE - 13C NMR Predictor. [Link]

- Nandiyanto, A. B. D., Oktiani, R., & Ragadhita, R. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material.

- University of California, Santa Barbara. Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy.

- Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.

-

Chemistry LibreTexts. 7: FT-IR Spectroscopy (Experiment). [Link]

-

RTI Laboratories. FTIR Analysis. [Link]

- ResearchGate. Figure . Theoretical and experimental FTIR spectra of -methyl.

- Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

- Abraham, R. J., & Reid, M. (2005). Part 22-Prediction of the 1H chemical shifts of alcohols, diols and inositols in solution, a conforma. Magnetic Resonance in Chemistry, 43(5), 385-397.

- ResearchGate. 12.2% 116,000 120M TOP 1% 154 3,900.

- ResearchGate. A Complete Prediction Model of 1H- and 13C-NMR Chemical Shift and Torsional Angles in Phenyl Substituted Pyrazoles.

- Bioorganic & Medicinal Chemistry Letters. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors.

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

- ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.

- Coldea, T. E., et al. (2013). Rapid Quantitative Analysis of Ethanol and Prediction of Methanol Content in Traditional Fruit Brandies from Romania, using FTIR Spectroscopy and Chemometrics. Bulletin of University of Agricultural Sciences and Veterinary Medicine Cluj-Napoca. Food Science and Technology, 70(1).

- ResearchGate. Scheme 15. Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles.

- ResearchGate.

- ResearchGate. 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline.

- MDPI.

-

Michigan State University. Mass Spectrometry: Fragmentation. [Link]

- ResearchGate.

Sources

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 3. bitesizebio.com [bitesizebio.com]

- 4. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Electron ionization - Wikipedia [en.wikipedia.org]

(4-Methyl-1H-pyrazol-3-yl)methanol solubility and stability

An In-Depth Technical Guide to the Characterization of (4-Methyl-1H-pyrazol-3-yl)methanol: Solubility and Stability Profiling

Abstract

This compound is a heterocyclic compound featuring a pyrazole core, a structure of significant interest in medicinal chemistry and materials science due to the diverse biological activities associated with this scaffold. As with any novel chemical entity intended for further development, a thorough understanding of its fundamental physicochemical properties is paramount. This guide provides a comprehensive framework for researchers and drug development professionals to systematically determine the solubility and stability of this compound. Rather than a simple data sheet, this document outlines the requisite experimental protocols, explains the scientific rationale behind methodological choices, and provides tools for robust data interpretation, thereby establishing a self-validating system for characterization.

Introduction and Physicochemical Foundation

The pyrazole moiety is a key structural motif in numerous pharmaceutical agents, valued for its ability to engage in various biological interactions. This compound, as a functionalized building block, holds potential for the synthesis of new lead compounds. However, publicly available experimental data on its solubility and stability are scarce. Therefore, the primary objective of any early-stage research program must be to establish a robust physicochemical profile.

Core Molecular Properties

A foundational understanding begins with the molecule's basic properties, which can be computationally predicted or found in chemical databases. These values inform experimental design, such as preparing stock solutions and interpreting analytical data.

| Property | Value | Source |

| Molecular Formula | C₅H₈N₂O | PubChem |

| Molecular Weight | 112.13 g/mol | PubChem |

| CAS Number | 1196041-64-1 | BLDpharm[1] |

| Appearance | White to off-white solid (Predicted) | ChemicalBook[2] |

Aqueous and Organic Solubility Determination

Solubility is a critical determinant of a compound's behavior in both biological and synthetic systems, influencing everything from bioavailability to reaction kinetics. A comprehensive solubility profile across a range of relevant aqueous and organic media is essential.

The Scientific Rationale for Solubility Screening

The choice of solvents is not arbitrary. It is a strategic selection designed to probe the compound's polarity and predict its behavior in various environments:

-

Aqueous Buffers (pH 3, 5, 7.4, 9): To understand how the compound's ionizable pyrazole group (pKa dependent) affects its solubility in environments mimicking physiological conditions (e.g., stomach, intestine, blood).

-

Polar Protic Solvents (Methanol, Ethanol): Commonly used in synthesis and formulation, these solvents can engage in hydrogen bonding, providing insight into the molecule's hydrophilic/hydrophobic balance.[3]

-

Polar Aprotic Solvents (DMSO, Acetonitrile): Used for stock solution preparation and as reaction media. Their ability to dissolve compounds without hydrogen bond donation is a key characteristic.

-

Non-Polar Solvents (Dichloromethane, Ethyl Acetate): To assess lipophilicity, which is crucial for predicting membrane permeability and solubility in lipidic environments.

Experimental Protocol: Equilibrium Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility due to its simplicity and reliability. It ensures that a true equilibrium is reached between the dissolved and undissolved compound.

Objective: To determine the saturation concentration of this compound in selected solvents at a controlled temperature.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials, ensuring a visible amount of solid remains at the bottom. This is critical to confirm that saturation has been achieved.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of each selected solvent or buffer to the respective vials.

-

Equilibration: Seal the vials and place them in a shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours. This extended period allows the system to reach thermodynamic equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Alternatively, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to pellet the undissolved solid.

-

Sampling and Dilution: Carefully withdraw a small aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a 0.22 µm syringe filter (e.g., PTFE or PVDF, chosen for solvent compatibility) to remove any remaining microparticulates. Dilute the filtrate with a suitable mobile phase for analysis.

-

Quantification: Analyze the concentration of the diluted filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard calibration curve of the compound must be prepared to ensure accurate quantification.

Visualization: Solubility Determination Workflow

Caption: Workflow for the Shake-Flask Solubility Method.

Chemical Stability and Forced Degradation Profiling

Understanding a molecule's intrinsic stability is a cornerstone of drug development, mandated by regulatory bodies like the FDA and governed by ICH guidelines.[4][5] Forced degradation studies are accelerated experiments designed to predict long-term stability and identify potential degradation products.[4][6]

Rationale for Stress Conditions

Forced degradation involves exposing the compound to conditions more severe than those it would encounter during storage.[4][7] The goal is to induce a modest level of degradation (typically 5-20%) to produce a sufficient quantity of degradants for detection and characterization without destroying the molecule entirely.[7]

-

Hydrolysis (Acidic & Basic): Probes susceptibility to degradation in aqueous environments of varying pH. Many functional groups are labile to acid- or base-catalyzed hydrolysis.

-

Oxidation: Assesses vulnerability to oxidative stress, a common degradation pathway for molecules with electron-rich moieties.

-

Photolysis: Evaluates light sensitivity, as UV or visible light can provide the energy to initiate photochemical degradation reactions.

-

Thermal: Determines heat sensitivity, both in the solid state and in solution, which is critical for defining storage and manufacturing conditions.

Experimental Protocol: Forced Degradation Studies

Objective: To identify the degradation pathways of this compound and develop a stability-indicating analytical method (SIAM).

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions Setup:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C.

-

Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature.

-

Thermal Degradation (Solution): Dilute the stock solution in purified water. Incubate at 60°C.

-

Thermal Degradation (Solid): Place the solid compound in a hot air oven at a specified temperature (e.g., 80°C).

-

Photolytic Degradation: Expose the stock solution (in a quartz cuvette) and solid compound to a light source as specified by ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[7]

-

-

Time Point Sampling: Withdraw aliquots from each solution at predetermined time points (e.g., 2, 4, 8, 24, 48 hours). For solid samples, dissolve a weighed amount in a suitable solvent at each time point.

-

Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis (e.g., add an equivalent amount of NaOH to the acid sample and HCl to the base sample) to halt the degradation reaction and prevent damage to the HPLC column.

-

Analysis by SIAM: Analyze all samples using a developed stability-indicating HPLC method. The key feature of a SIAM is its ability to resolve the parent peak of this compound from all process impurities and degradation products. Peak purity analysis using a photodiode array (PDA) detector is essential to confirm that the parent peak is not co-eluting with any degradants.

Data Presentation: Forced Degradation Summary

The results should be tabulated to provide a clear overview of the compound's stability profile.

| Stress Condition | Reagent/Setting | Time (hr) | % Assay of Parent Compound | % Degradation | Degradant Peaks Observed (Retention Time) |

| Control | No Stress | 0 | 100.0 | 0.0 | None |

| Acid Hydrolysis | 0.1 M HCl @ 60°C | 24 | e.g., 89.5 | e.g., 10.5 | e.g., RT 2.1 min |

| Base Hydrolysis | 0.1 M NaOH @ 60°C | 24 | e.g., 95.2 | e.g., 4.8 | None Significant |

| Oxidation | 3% H₂O₂ @ RT | 24 | e.g., 82.1 | e.g., 17.9 | e.g., RT 3.5 min, 4.2 min |

| Thermal (Solution) | 60°C | 48 | e.g., 98.7 | e.g., 1.3 | None Significant |

| Photolytic | ICH Q1B | - | e.g., 99.1 | e.g., 0.9 | None Significant |

Note: Data are illustrative examples.

Visualization: Forced Degradation and SIAM Development Workflow

Caption: Workflow for Forced Degradation and SIAM Development.

Conclusion

A comprehensive understanding of the solubility and stability of this compound is not merely an academic exercise; it is a critical prerequisite for its advancement in any research and development pipeline. By employing systematic, well-rationalized experimental protocols such as the shake-flask method for solubility and a rigorous forced degradation study for stability, researchers can build a robust data package. This information is indispensable for guiding formulation development, defining appropriate storage conditions, ensuring the integrity of biological assay results, and fulfilling regulatory expectations. The methodologies outlined in this guide provide a clear and scientifically sound path to achieving this essential characterization.

References

-

PubChem Compound Summary for (1-methyl-1H-pyrazol-4-yl)methanol. National Center for Biotechnology Information. URL: [Link]

-

Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. National Institutes of Health. URL: [Link]

-

Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry. URL: [Link]

-

Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. RJPBCS. URL: [https://www.rjpbcs.com/pdf/2016_7(2)/[8].pdf]([Link]8].pdf)

-

PubChem Compound Summary for (1-methyl-1H-pyrazol-3-yl)methanol. National Center for Biotechnology Information. URL: [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. URL: [Link]

-

PubChem Compound Summary for (4-methyl-3-pyridin-3-yl-1H-pyrazol-5-yl)methanol. National Center for Biotechnology Information. URL: [Link]

-

PubChem Compound Summary for [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol. National Institutes of Health. URL: [Link]

-

Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. URL: [Link]

-

Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. MDPI. URL: [Link]

-

Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research. URL: [Link]

-

Stability Indicating Forced Degradation Studies. RJPT. URL: [Link]

Sources

- 1. 1196041-64-1|this compound|BLD Pharm [bldpharm.com]

- 2. (1H-PYRAZOL-4-YL)METHANOL CAS#: 25222-43-9 [m.chemicalbook.com]

- 3. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rjptonline.org [rjptonline.org]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 8. epubl.ktu.edu [epubl.ktu.edu]

The Pyrazole Core: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activity of Pyrazole-Containing Compounds

Introduction: The Enduring Significance of the Pyrazole Heterocycle

The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] First described by Ludwig Knorr in 1883, this scaffold has proven to be a "privileged structure," consistently appearing in molecules exhibiting a vast spectrum of biological activities.[1][3] Its unique electronic properties, metabolic stability, and capacity for versatile substitution allow it to interact with a wide array of biological targets, making it a focal point in the design of novel therapeutic and agrochemical agents.[3][4] This guide provides an in-depth exploration of the multifaceted biological activities of pyrazole-containing compounds, offering mechanistic insights, comparative data, and detailed experimental protocols for researchers, scientists, and drug development professionals. We will delve into the core areas where pyrazoles have made a significant impact, including oncology, inflammation, infectious diseases, and neuroscience, providing the foundational knowledge required to harness the full potential of this remarkable scaffold.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

Pyrazole derivatives have emerged as a highly promising class of anticancer agents, demonstrating multiple mechanisms of action by interacting with critical targets in cancer cell proliferation, survival, and metastasis.[5][6] Their structural versatility allows for the fine-tuning of activity against various cancer cell lines, leading to the development of potent and selective therapeutic candidates.[5][7]

Core Mechanisms of Antineoplastic Action

The anticancer efficacy of pyrazole compounds stems from their ability to inhibit key proteins involved in cell cycle progression and signal transduction. Notable targets include:

-

Cyclin-Dependent Kinases (CDKs): As crucial regulators of the cell cycle, CDKs are prime targets for cancer therapy. Several pyrazole derivatives have shown potent inhibitory activity against CDKs, particularly CDK2, leading to cell cycle arrest and apoptosis.[5] For example, novel indole-pyrazole hybrids have demonstrated significant CDK2 inhibition with IC₅₀ values as low as 0.074 µM.[5]

-

Tyrosine Kinases (e.g., EGFR, VEGFR): Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are key drivers of tumor growth, angiogenesis, and metastasis. Pyrazole-containing kinase inhibitors have been designed to block the ATP-binding sites of these receptors, effectively halting downstream signaling pathways.[5][6]

-

Tubulin Polymerization: The microtubule network is essential for cell division, making it a validated target for chemotherapy. Certain pyrazole derivatives act as microtubule-destabilizing agents, inhibiting tubulin polymerization and inducing mitotic arrest in cancer cells.[8]

-

DNA Interaction: Some pyrazole analogs can bind to DNA, interfering with replication and transcription processes, ultimately leading to apoptosis in cancer cells.[5]

Data Presentation: In Vitro Cytotoxicity of Pyrazole Derivatives

The following table summarizes the cytotoxic activity (IC₅₀ values) of selected pyrazole compounds against various human cancer cell lines, demonstrating their therapeutic potential.

| Compound Class | Target Cell Line | IC₅₀ (µM) | Reference Drug | IC₅₀ (µM) | Source |

| Indole-Pyrazole Hybrid | HCT116, MCF7, HepG2, A549 | < 23.7 | Doxorubicin | 24.7 - 64.8 | [5] |

| Pyrazolo[3,4-b]pyridine | HepG2, MCF7, HeLa | 3.11 - 4.91 | Doxorubicin | 4.30 - 5.17 | [5] |

| Pyrazoline Derivative | MCF-7 | 5.8 | Doxorubicin | 4.17 | [9] |

| Pyrazole Benzamide | HCT-116 | 7.74 | Doxorubicin | 5.23 | [9] |